

Application Notes and Protocols for T-448 (EOS-448) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro and ex vivo characterization of **T-448** (also known as EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hlgG1) antibody. The following protocols are designed to assess the multifaceted mechanism of action of **T-448**, including its effects on T cell activation, proliferation, and effector functions.

Mechanism of Action of T-448

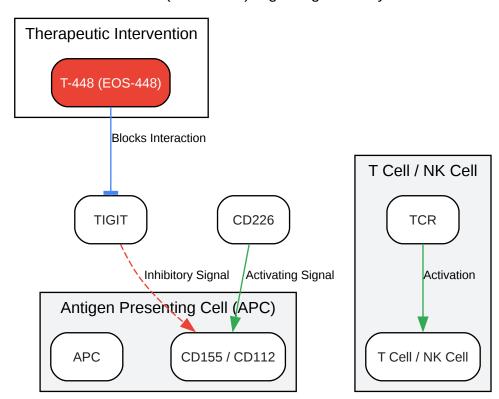
T-448 is a monoclonal antibody that binds with high affinity to TIGIT (T cell immunoglobulin and ITIM domain), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells[1]. Its therapeutic potential stems from a multi-pronged approach:

- Blockade of TIGIT Signaling: **T-448** blocks the interaction of TIGIT with its ligands, CD155 and CD112. This prevents the inhibitory signals that dampen T cell and NK cell responses, thereby promoting an anti-tumor immune response[1].
- FcyR-Mediated Activation: As an IgG1 antibody, **T-448**'s Fc region engages Fc gamma receptors (FcyR) on myeloid and NK cells. This engagement can lead to the activation of these accessory cells and the release of pro-inflammatory cytokines[1][2][3].
- Depletion of TIGIT-high Cells: The Fc-engaging isotype of T-448 allows for antibodydependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis



(ADCP) of cells with high TIGIT expression. This includes the depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells[2][3][4] [5].

The following diagram illustrates the signaling pathway targeted by **T-448**.



T-448 (Anti-TIGIT) Signaling Pathway

Click to download full resolution via product page

Caption: **T-448** blocks the inhibitory TIGIT/CD155 pathway.

Experimental Protocols

The following protocols are foundational for evaluating the efficacy and mechanism of action of **T-448** in a cell culture setting.



T Cell Activation and Proliferation Assay

This assay measures the ability of **T-448** to enhance T cell activation and proliferation in response to stimulation.

- a. Materials
- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- Anti-CD3 antibody (for T cell stimulation)
- T-448 (EOS-448) antibody
- Isotype control antibody
- Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometer
- 96-well U-bottom plates
- b. Protocol
- Isolate PBMCs from healthy donor blood using Ficoll-Pague density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium.
- Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
- Seed the labeled PBMCs in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
- Pre-coat the wells with anti-CD3 antibody (e.g., 1 μg/mL) for 2-4 hours at 37°C.
- Add T-448 or an isotype control antibody to the respective wells at various concentrations (e.g., 0.1, 1, 10 μg/mL).



- Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
- After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, Ki67).
- Analyze the cells by flow cytometry to assess the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.

c. Data Presentation

Treatment Group	Concentration (µg/mL)	% Proliferating CD8+ T Cells	% Ki67+ CD8+ T Cells
Unstimulated	0	2.5	3.1
Anti-CD3	1	45.2	50.8
Anti-CD3 + Isotype Ctrl	10	44.8	51.2
Anti-CD3 + T-448	0.1	55.6	62.3
Anti-CD3 + T-448	1	72.1	78.5
Anti-CD3 + T-448	10	85.4	90.1

Cytotoxicity Assay (Treg Depletion)

This assay evaluates the ability of **T-448** to mediate the killing of TIGIT-high target cells, such as Tregs, through ADCC.

a. Materials

- · Effector Cells: NK cells or PBMCs
- Target Cells: Isolated CD4+CD25+ Tregs (high TIGIT expression)
- Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit (e.g., LDH release assay)
- T-448 (EOS-448) antibody



- Isotype control antibody
- 96-well V-bottom plates

b. Protocol

- Isolate NK cells (effector cells) and CD4+CD25+ Tregs (target cells) from PBMCs using magnetic-activated cell sorting (MACS).
- Label the target cells with 51Cr or another appropriate marker for the cytotoxicity assay.
- Seed the labeled target cells in a 96-well V-bottom plate at 1 x 10⁴ cells/well.
- Add T-448 or an isotype control antibody at various concentrations.
- Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).
- Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the release of 51Cr or LDH in the supernatant to determine the percentage of specific lysis.

c. Data Presentation

Antibody	Concentration (μg/mL)	% Specific Lysis
Isotype Control	10	5.2
T-448	1	25.8
T-448	10	40.1
Isotype Control	10	8.9
T-448	1	45.3
T-448	10	65.7
	Isotype Control T-448 T-448 Isotype Control T-448	Antibody (μg/mL) Isotype Control 10 T-448 1 T-448 10 Isotype Control 10 T-448 1



Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from T cells and other immune cells following treatment with **T-448**.

- a. Materials
- PBMCs
- T-448 (EOS-448) antibody
- · Isotype control antibody
- ELISA or multiplex immunoassay kit (e.g., Luminex) for detecting cytokines (e.g., IFN-γ, TNF-α, IL-2)
- 96-well flat-bottom plates
- b. Protocol
- Isolate and seed PBMCs in a 96-well flat-bottom plate as described in the T cell activation assay.
- Stimulate the cells with anti-CD3 antibody.
- Add T-448 or an isotype control antibody at various concentrations.
- Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
- After incubation, collect the cell culture supernatant.
- Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
- c. Data Presentation

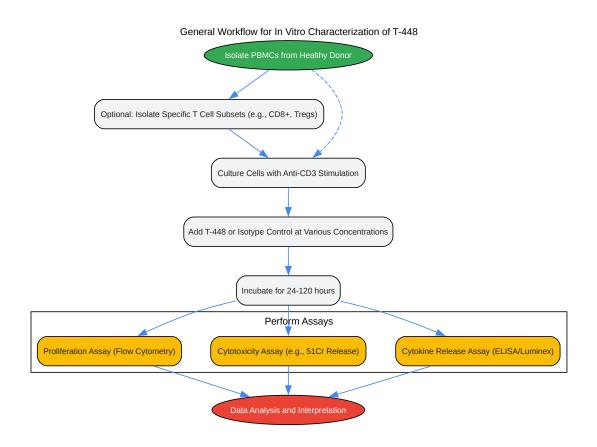


Treatment	Concentration (µg/mL)	IFN-γ (pg/mL)	TNF-α (pg/mL)
Unstimulated	0	<10	<10
Anti-CD3	1	500	350
Anti-CD3 + Isotype Ctrl	10	510	360
Anti-CD3 + T-448	1	1200	850
Anti-CD3 + T-448	10	2500	1800

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro characterization of **T-448**.





Click to download full resolution via product page

Caption: A general workflow for **T-448** in vitro experiments.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. gsk.com [gsk.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Restoration of T-cell Effector Function, Depletion of Tregs, and Direct Killing of Tumor Cells: The Multiple Mechanisms of Action of a-TIGIT Antagonist Antibodies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for T-448 (EOS-448) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818677#t-448-experimental-protocol-for-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com